molecular formula C10H14N2O3S B12859496 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine

6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine

Cat. No.: B12859496
M. Wt: 242.30 g/mol
InChI Key: ZHWRASIVSHHVAC-UHFFFAOYSA-N
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Description

6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butyl group, a carboxymethylthio group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, tert-butyl alcohol, and thioglycolic acid.

    Substitution Reaction: The 2-chloropyrimidine undergoes a substitution reaction with thioglycolic acid to introduce the carboxymethylthio group at the 2-position of the pyrimidine ring.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

    tert-Butylation: Finally, the tert-butyl group is introduced at the 6-position through a tert-butylation reaction using tert-butyl alcohol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxymethylthio group to a thiol or a methyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or methyl derivatives.

    Substitution: Halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-2-(carboxymethylthio)-4-hydroxypyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

2-[(4-tert-butyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)6-4-7(13)12-9(11-6)16-5-8(14)15/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

ZHWRASIVSHHVAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)SCC(=O)O

Origin of Product

United States

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